molecular formula C12H12BrNOS B2486798 1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one CAS No. 2094159-78-9

1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one

Cat. No.: B2486798
CAS No.: 2094159-78-9
M. Wt: 298.2
InChI Key: DUDOFLFDOFUEAT-UHFFFAOYSA-N
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Description

1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one is a synthetic organic compound that features a pyrrolidine ring, a bromothiophene moiety, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Coupling Reactions: The brominated thiophene is then coupled with the pyrrolidine derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromothiophene and pyrrolidine moieties can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)pyrrolidin-2-one: Similar structure but lacks the alkyne group.

    1-(5-Bromothiophen-2-yl)pyrrolidin-3-ylmethanone: Similar structure but with a different functional group on the pyrrolidine ring.

Uniqueness

1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one is unique due to the presence of the alkyne group, which can participate in additional chemical reactions, such as click chemistry, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-[2-(5-bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-2-4-12(15)14-8-3-5-9(14)10-6-7-11(13)16-10/h6-7,9H,3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDOFLFDOFUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC1C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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